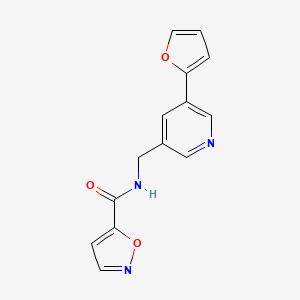

N-((5-(呋喃-2-基)吡啶-3-基)甲基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule. The compound has been found in complex with the enzyme Cytochrome P450 2A6 .科学研究应用

合成和抗原生动物活性

与 N-((5-(呋喃-2-基)吡啶-3-基)甲基)异恶唑-5-甲酰胺相关的化合物的合成已显示出显着的抗原生动物活性。例如,已经开发出新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶,它们表现出很强的 DNA 亲和力,并在体外和体内对布氏锥虫和恶性疟原虫表现出活性,表明它们的抗原生动物剂潜力 (Ismail 等人,2004 年)。

化学转化和杂环系统衍生物

对 N-(5-甲基-2-呋喃基)乙基 3-氨基噻吩并[2,3-b]吡啶-2-甲酰胺的酸催化转化研究已导致形成新型稠合杂环系统衍生物,证明了含呋喃化合物在合成新化学实体中的多功能性 (Stroganova 等人,2016 年)。

分析和光谱研究

已经对含呋喃环的有机配体进行了分析和光谱研究,探讨了它们的合成、表征和抗菌活性。这些研究提供了对这些配体的螯合性质及其潜在应用的见解 (Patel,2020 年)。

构效关系

对甲酰胺类杀菌剂的构效关系的研究揭示了呋喃衍生物在对疾病实现高活性方面的重要性。这项研究有助于我们了解呋喃部分如何影响化合物的生物活性 (Masatsugu 等人,2010 年)。

DNA 分子识别

受天然产物启发的呋喃氨基酸已被纳入 DNA 结合发夹聚酰胺中。这种方法展示了呋喃甲酰胺与特定环系统配对以稳定双链 DNA 并区分非同源序列的能力,突出了它们在分子识别中的潜力 (Muzikar 等人,2011 年)。

作用机制

Target of Action

The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

The compound exhibits a high affinity for Cytochrome P450 2A6 . It can act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . This interaction results in the metabolic activation of these drugs, enhancing their therapeutic effects .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 leads to the hydroxylation of certain substances, which is a key step in their metabolic pathways . For instance, the hydroxylation of cyclophosphamide and ifosphamide activates these anti-cancer drugs, enabling them to exert their therapeutic effects .

Pharmacokinetics

Its interaction with cytochrome p450 2a6 suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of substances metabolized by this enzyme .

Result of Action

By interacting with Cytochrome P450 2A6, the compound can influence the metabolism of various substances . In the case of cyclophosphamide and ifosphamide, this results in their activation, enhancing their anti-cancer effects .

Action Environment

The efficacy and stability of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide can be influenced by various environmental factors. For instance, factors that affect the expression or activity of Cytochrome P450 2A6 could potentially impact the compound’s action .

属性

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQJKHOVDHQHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)

![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)

![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)

![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)

![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)

![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)